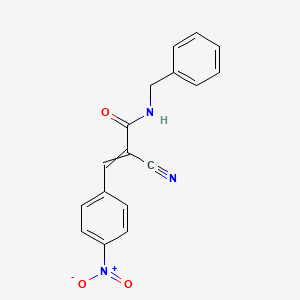

N-benzyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide

説明

N-benzyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide is a cyanoenamide derivative characterized by a benzyl group, a cyano (-CN) substituent, and a para-nitrophenyl moiety. Its molecular structure features a conjugated enamide system, which enhances electronic delocalization and influences its reactivity and biological interactions. The para-nitro group confers strong electron-withdrawing properties, making the compound a versatile intermediate in organic synthesis and drug development.

特性

CAS番号 |

204010-55-9 |

|---|---|

分子式 |

C17H13N3O3 |

分子量 |

307.30 g/mol |

IUPAC名 |

(E)-N-benzyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide |

InChI |

InChI=1S/C17H13N3O3/c18-11-15(10-13-6-8-16(9-7-13)20(22)23)17(21)19-12-14-4-2-1-3-5-14/h1-10H,12H2,(H,19,21)/b15-10+ |

InChIキー |

GBMZRAHROINDEX-XNTDXEJSSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N |

異性体SMILES |

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C#N |

正規SMILES |

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

AG-1801; AG1801; AG 1801; UNII-WYN000A4MH; |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. A common route might include:

Nitration: Introduction of the nitro group to the phenyl ring.

Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.

Cyano Group Introduction: Addition of the cyano group through nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions

Oxidation: The nitrophenyl group can undergo further oxidation reactions.

Reduction: The nitro group can be reduced to an amine.

Substitution: The cyano and nitrophenyl groups can participate in various substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles or electrophiles depending on the reaction type.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Various substituted products depending on the reagents used.

科学的研究の応用

Chemistry: As a building block for more complex molecules.

Biology: Potential use in biochemical assays or as a probe.

Medicine: Investigated for its pharmacological properties.

Industry: Used in the synthesis of polymers or other industrial chemicals.

作用機序

The mechanism of action would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.

類似化合物との比較

Comparative Analysis with Structural Analogs

Substituent Position Variations

N-benzyl-2-cyano-3-(3-nitrophenyl)prop-2-enamide

- Structural Difference : Nitro group in the meta position (3-nitrophenyl) instead of para.

- Impact :

- The meta-nitro group reduces conjugation efficiency compared to the para isomer, leading to altered electronic effects and reactivity.

- Lower thermal stability and reduced bioactivity in enzyme inhibition assays due to steric hindrance and weaker electron withdrawal .

N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide

- Structural Difference : Fluorine atom in the ortho position (2-fluorophenyl) replaces the nitro group.

- Impact :

- Fluorine’s electronegativity introduces polar interactions, enhancing solubility in polar solvents.

- Exhibits distinct biological activity, including antimicrobial properties, but reduced efficacy as an enzyme inhibitor compared to the nitro-substituted analog .

Functional Group Modifications

(E)-N-benzyl-2-cyano-3-(3-methoxyphenyl)prop-2-enamide

- Structural Difference : Methoxy (-OCH₃) group replaces the nitro substituent.

- Impact: Methoxy acts as an electron-donating group, diminishing the compound’s electrophilicity. Enhanced solubility in non-polar solvents but reduced reactivity in nucleophilic substitutions. Primarily used in material science for polymer synthesis .

(2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide

- Structural Difference : Piperazine moiety replaces the nitrophenyl group.

- Impact: The basic piperazine nitrogen enhances interaction with biological targets, such as neurotransmitter receptors.

生物活性

N-benzyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

N-benzyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide features a cyano group and a nitrophenyl moiety, which contribute to its reactivity and biological activity. The structural formula can be represented as follows:

Anticancer Properties

Research has indicated that N-benzyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide exhibits notable anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that it demonstrates significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The proposed mechanism includes disruption of microbial cell membranes and interference with metabolic pathways.

The biological effects of N-benzyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide are attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced cell viability.

- Receptor Modulation : It can interact with cellular receptors, potentially altering signaling pathways associated with cell growth and apoptosis.

- Gene Expression Alteration : The compound may influence the expression of genes involved in inflammation and cancer progression .

Case Studies

- Anticancer Activity : A study involving human breast cancer cells demonstrated that treatment with N-benzyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide resulted in a 70% reduction in cell viability after 48 hours, with significant apoptosis observed through flow cytometry analysis .

- Antimicrobial Efficacy : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, indicating promising antimicrobial potential.

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。